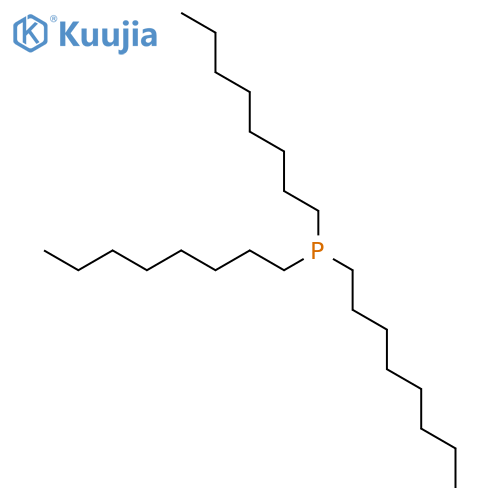Cas no 4731-53-7 (Tri-n-octylphosphine)

Tri-n-octylphosphine structure
商品名:Tri-n-octylphosphine
Tri-n-octylphosphine 化学的及び物理的性質
名前と識別子
-
- Trioctylphosphine
- Tri-n-octylphosphine
- trioctylphosphane
- P(Oct)3 TOP
- P(Oct)3
- TOP
- trioctyl phosphine
- tri-octylphosphine
- tri-n-Octyl phosphine
- Trioctylphosphine, technical, ~90% (GC)
- Tri-n-octylphosphine,tech.
- SCHEMBL19420
- EINECS 225-234-2
- CS-W011792
- 3-Bromo-4-pyridineboronicacid
- A827181
- Trioctylphosphine, 97%
- tri-(n-octyl)phosphine
- DTXSID9063582
- AMY23382
- NSC-102529
- F14848
- FT-0694055
- AKOS016015083
- Trioctylphosphine, technical grade, 90%
- NSC 102529
- Q7843112
- 4731-53-7
- TL 411
- 4-04-00-03438 (Beilstein Handbook Reference)
- T0503
- Phosphine, trioctyl-
- VE0Y037UCN
- InChI=1/C24H51P/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3
- NSC102529
- RMZAYIKUYWXQPB-UHFFFAOYSA-
- HISHICOLIN P 8
- MFCD00015298
- BRN 1776995
- NS00031677
- UNII-VE0Y037UCN
- DB-009883
-
- MDL: MFCD00015298
- インチ: InChI=1S/C24H51P/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3
- InChIKey: RMZAYIKUYWXQPB-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCP(CCCCCCCC)CCCCCCCC
- BRN: 1776995
計算された属性
- せいみつぶんしりょう: 370.372839g/mol
- ひょうめんでんか: 0
- XLogP3: 10.2
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 回転可能化学結合数: 21
- どういたいしつりょう: 370.372839g/mol
- 単一同位体質量: 370.372839g/mol
- 水素結合トポロジー分子極性表面積: 0Ų
- 重原子数: 25
- 複雑さ: 188
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0.831 g/mL at 25 °C(lit.)
- ゆうかいてん: 30°C
- ふってん: 284-291 °C/50 mmHg(lit.)
- フラッシュポイント: 華氏温度:296.6°f
摂氏度:147°c - 屈折率: n20/D 1.468(lit.)
- ようかいど: Immiscible with water.
- すいようせい: Immiscible with water.
- PSA: 13.59000
- LogP: 9.54980
- かんど: Air Sensitive
- ようかいせい: 自信がない
Tri-n-octylphosphine セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H314
- 警告文: P280,P305+P351+P338,P310
- 危険物輸送番号:UN 1760 8/PG 2
- WGKドイツ:2
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39-S45
- 福カードFコード:10-13-23
- RTECS番号:SZ3450000
-
危険物標識:

- ちょぞうじょうけん:アルゴン充填貯蔵
- 危険レベル:8
- セキュリティ用語:S26;S36
- 包装グループ:II
- TSCA:Yes
- リスク用語:R36/38
Tri-n-octylphosphine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB144259-25 g |
Tri-n-octylphosphine, 97% (TOP); . |
4731-53-7 | 97% | 25g |
€41.60 | 2023-06-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012775-100ml |
Tri-n-octylphosphine |
4731-53-7 | 90% | 100ml |
¥501 | 2024-05-23 | |
| TRC | T896223-5mL |
Tri-N-octylphosphine |
4731-53-7 | 5mL |
$ 50.00 | 2022-06-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0503-100ml |
Tri-n-octylphosphine |
4731-53-7 | 85.0%(GC) | 100ml |
¥1295.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0503-25ml |
Tri-n-octylphosphine |
4731-53-7 | 85.0%(GC) | 25ml |
¥530.0 | 2022-06-10 | |
| eNovation Chemicals LLC | D279921-100ml |
Trioctylphosphine |
4731-53-7 | 97% | 100ml |
$287 | 2023-09-03 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T76190-25ml |
Tri-N-Octylphosphine |
4731-53-7 | 90% | 25ml |
¥118.0 | 2023-09-06 | |
| BAI LING WEI Technology Co., Ltd. | 15-6655-500g |
Tri-n-octylphosphine, min. 97% TOP |
4731-53-7 | min. 97% | 500g |
¥ 5805 | 2022-04-25 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0503-25ML |
Tri-n-octylphosphine |
4731-53-7 | >85.0%(GC) | 25ml |
¥385.00 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819087-25ml |
Trioctylphosphine |
4731-53-7 | 90% | 25ml |
¥180.00 | 2022-08-31 |
Tri-n-octylphosphine サプライヤー
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:4731-53-7)
注文番号:SFD2157
在庫ステータス:
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:03
価格 ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:4731-53-7)三正辛基膦
注文番号:LE1727082
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:35
価格 ($):discuss personally
Tri-n-octylphosphine 関連文献
-
Junsang Cho,Yun Ku Jung,Jin-Kyu Lee J. Mater. Chem. 2012 22 10827
-
2. Evidence for the chemical nature of capping in CdSe nanoparticles prepared by thermolysis in tri-n-octylphosphine oxide from P-edge EXAFS spectroscopyGeorgios Rafeletos,Sebastian N?rager,Paul O'Brien J. Mater. Chem. 2001 11 2542
-
Yukatsu Shichibu,Kai Suzuki,Katsuaki Konishi Nanoscale 2012 4 4125
-
Yusuke Yamada,Takamitsu Miyahigashi,Hiroaki Kotani,Kei Ohkubo,Shunichi Fukuzumi Energy Environ. Sci. 2012 5 6111
-
Mike Lazell,Paul O'Brien J. Mater. Chem. 1999 9 1381
4731-53-7 (Tri-n-octylphosphine) 関連製品
- 5137-55-3(methyltrioctylazanium chloride)
- 2622-14-2(Tricyclohexylphosphine)
- 30345-49-4(tetrabutylphosphonium acetate)
- 6476-36-4(Triisopropylphosphine)
- 78-50-2(Tri-n-octylphosphine Oxide (TOPO))
- 17786-43-5(Tetrabutylphosphonium acetate acetic acid salt)
- 58656-04-5(Tricyclohexylphosphine Tetrafluoroborate)
- 998-40-3(Tributyl Phosphine)
- 3115-66-0(Tetra-N-butylphosphoniumiodide)
- 121240-56-0(Tetrabutylphosphonium hydrogendifluoride)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:4731-53-7)TRI-N-OCTYLPHOSPHINE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:4731-53-7)Tri-n-octylphosphine

清らかである:99%/99%/99%/99%
はかる:100g/500g/100ml/500ml
価格 ($):209.0/792.0/303.0/1098.0









